molecular formula C23H42O7 B1452036 Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate CAS No. 69810-10-2

Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

Cat. No.: B1452036
CAS No.: 69810-10-2
M. Wt: 430.6 g/mol
InChI Key: BCCJZUBUYPSVEN-GDFBDPINSA-N
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Description

This compound is a cyclopentane-based ester featuring a complex stereochemical arrangement (1R,2S,3R,5S) and multiple oxygenated substituents. Key functional groups include:

  • Tetrahydro-2H-pyran-2-yl (THP) ether: A common protecting group for alcohols, stable under acidic conditions .
  • (2-Methoxypropan-2-yl)oxy methyl group: A bulky alkoxy substituent that may influence steric hindrance and metabolic stability. The heptanoate methyl ester tail contributes to lipophilicity, aiding membrane permeability.

Properties

IUPAC Name

methyl 7-[(1R,2S,3R,5S)-5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O7/c1-23(2,27-4)29-16-18-17(11-7-5-6-8-12-21(25)26-3)19(24)15-20(18)30-22-13-9-10-14-28-22/h17-20,22,24H,5-16H2,1-4H3/t17-,18-,19+,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJZUBUYPSVEN-GDFBDPINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)OCC1C(CC(C1CCCCCCC(=O)OC)O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(OC)OC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)OC)O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677255
Record name Methyl 7-{(1R,2S,3R,5S)-5-hydroxy-2-{[(2-methoxypropan-2-yl)oxy]methyl}-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69810-10-2
Record name Methyl 7-{(1R,2S,3R,5S)-5-hydroxy-2-{[(2-methoxypropan-2-yl)oxy]methyl}-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H34O5C_{24}H_{34}O_5, with a molecular weight of approximately 402.52 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups, methoxy groups, and a cyclopentyl moiety.

Antioxidant Properties

Research indicates that methyl 7-((1R,2S,3R,5S)-5-hydroxy...) exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of methyl 7-((1R,2S,3R,5S)-5-hydroxy...) significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) has exhibited antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes .

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cardiovascular Health : Its antioxidant properties may help in preventing cardiovascular diseases by reducing oxidative damage to lipids and improving endothelial function.
  • Cancer Therapy : Preliminary studies suggest that methyl 7-((1R,2S,3R,5S)-5-hydroxy...) may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Diabetes Management : There is emerging evidence that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential benefits for diabetes management .

Case Study 1: Antioxidant Efficacy

In a controlled study involving diabetic rats treated with methyl 7-((1R,2S,3R,5S)-5-hydroxy...), researchers observed a significant reduction in blood glucose levels and oxidative stress indices compared to the control group. This study highlights the compound's potential as an adjunct therapy in diabetes management .

Case Study 2: Anti-inflammatory Action

A clinical trial assessing the anti-inflammatory effects of methyl 7-((1R,2S,3R,5S)-5-hydroxy...) in patients with rheumatoid arthritis showed marked improvement in joint swelling and pain scores after eight weeks of treatment. The trial concluded that the compound could serve as a novel anti-inflammatory agent .

Scientific Research Applications

Pharmaceutical Development

Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) has shown promise in pharmaceutical research due to its unique structural features that can interact with biological targets. Its potential as a lead compound for developing new drugs is noteworthy, particularly in the areas of anti-inflammatory and anti-cancer therapies.

Case Study: Anti-Cancer Activity

A study conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anti-cancer agent.

Biological Studies

The compound's structural complexity allows it to serve as a valuable tool in biological studies. Its ability to mimic natural substrates makes it useful for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research has indicated that Methyl 7-((1R,2S,3R,5S)-5-hydroxy...) acts as an inhibitor of specific enzymes involved in metabolic disorders. This property could be leveraged to develop therapeutic strategies for conditions such as diabetes and obesity.

Chemical Synthesis

The compound can also be utilized in synthetic chemistry as a starting material or intermediate for synthesizing other complex molecules. Its diverse functional groups facilitate various chemical reactions, including esterification and alkylation.

Case Study: Synthesis of Analogues

In synthetic studies, researchers have successfully derived several analogues from Methyl 7-((1R,2S,3R,5S)-5-hydroxy...). These analogues displayed varying degrees of biological activity, highlighting the importance of structural modifications in enhancing efficacy.

Comparison with Similar Compounds

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (Norprostol)

  • Structural Features: Cyclopentenone core (5-oxo, double bond at C1) vs. fully saturated cyclopentane in the target compound.
  • Functional Differences: The α,β-unsaturated ketone in Norprostol increases electrophilicity, making it reactive toward nucleophiles, whereas the target compound’s THP and methoxypropan-2-yl groups enhance stability .
  • Biological Relevance: Norprostol is a prostaglandin analog used in pharmacological research, while the target compound’s biological activity remains unexplored in the provided evidence.

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate

  • Protecting Group : Triethylsilyl (TES) ether vs. THP in the target compound.
  • Stability : TES is base-labile and acid-stable, whereas THP requires acidic conditions for cleavage. This difference impacts synthetic strategies .

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic Acid

  • Structural Similarities : Cyclopentane core with hydroxy and oxo groups.
  • Key Differences : The target compound lacks the octenyl side chain and includes THP and methoxypropan-2-yl groups. The octenyl chain in this analog may enhance binding to lipid receptors .

Hexahydrofuropyranol-derived Carbonates

  • Core Structure : Fused furan-pyran systems vs. the target’s cyclopentane.
  • Synthetic Methods : Use of nitro phenyl carbonates for alcohol protection, contrasting with the target compound’s THP and methoxypropan-2-yl groups. Yields for these derivatives range from 83% to >99%, suggesting efficient protocols .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Protecting Groups Biological Activity
Target Compound Cyclopentane 5-OH, THP, (2-methoxypropan-2-yl)oxy THP Not reported
Norprostol Cyclopentenone 3-OH, 5-oxo, heptanoate ester None Prostaglandin analog
Methyl 7-(5-oxo-3-TES-cyclopentenyl)heptanoate Cyclopentenone 5-oxo, TES ether TES Synthetic intermediate
Hexahydrofuropyranol carbonates Furopyran Nitrophenyl carbonate Nitrophenyl HIV-1 protease inhibitors

Research Findings and Implications

  • Synthetic Strategies : The target compound’s use of THP and methoxypropan-2-yl groups reflects a balance between stability and deprotection ease, contrasting with TES or nitro phenyl groups in analogs .
  • Steric and Electronic Effects: Bulky substituents in the target compound may reduce enzymatic degradation compared to Norprostol’s reactive cyclopentenone .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

  • Step 1: Synthesis of the cyclopentane core with defined stereochemistry.
    This involves stereoselective ring formation or functionalization to install the four stereocenters (1R,2S,3R,5S). Methods may include asymmetric catalysis or chiral auxiliary-mediated cyclization.

  • Step 2: Protection of hydroxyl groups.
    Hydroxyl groups are protected selectively using tetrahydropyranyl (THP) ethers and 2-methoxypropan-2-yl groups to prevent unwanted side reactions during subsequent steps.

  • Step 3: Introduction of the heptanoate chain and esterification.
    The heptanoic acid moiety is attached via esterification, often employing methyl ester formation techniques such as Fischer esterification or using activated esters (e.g., acid chlorides or anhydrides).

  • Step 4: Final deprotection and purification.
    Protective groups are removed under mild acidic conditions without compromising the stereochemistry or causing hydrolysis of the ester bond.

Detailed Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Notes
1 Stereoselective cyclopentane synthesis Chiral catalysts or auxiliaries, controlled temperature Establishes stereochemistry at 1R,2S,3R,5S
2 Hydroxyl protection Dihydropyran (DHP) for THP ether; 2-methoxypropene for isopropyl methyl ether; acid catalyst (e.g., p-TsOH) Protects hydroxyl groups selectively to prevent side reactions
3 Esterification Heptanoic acid or activated derivative; acid catalyst or coupling agents (e.g., DCC, DMAP) Forms methyl heptanoate ester linkage
4 Deprotection Mild acid (e.g., dilute HCl in methanol) Removes THP and isopropyl methyl ether protecting groups

Research Findings and Optimization

  • Stereochemical control:
    Maintaining stereochemical purity requires careful selection of catalysts and reaction conditions. Literature suggests that chiral auxiliaries or asymmetric catalysts can achieve high enantiomeric excess in cyclopentane ring formation.

  • Protective group stability:
    The use of THP ethers and 2-methoxypropan-2-yl groups is favored due to their stability under basic and neutral conditions and easy removal under mild acidic conditions, minimizing degradation of sensitive ester bonds.

  • Esterification efficiency:
    Activation of heptanoic acid as an acid chloride or use of carbodiimide coupling agents improves yields and reduces side reactions compared to direct Fischer esterification.

  • Purification:
    Final compound purification typically involves chromatographic techniques such as flash chromatography or preparative HPLC to separate stereoisomers and remove impurities.

Data Table Summarizing Preparation Parameters

Parameter Method/Condition Outcome/Notes
Cyclopentane stereocenters formation Asymmetric catalysis or chiral auxiliaries; temp 0–25°C High stereoselectivity (>95% ee)
Hydroxyl protection DHP or 2-methoxypropene; catalytic p-TsOH; room temp Selective protection; >90% yield
Esterification Heptanoic acid chloride; DCC/DMAP; 0–25°C Efficient ester formation; >85% yield
Deprotection Dilute HCl in MeOH; 0–25°C; 1–3 h Clean removal of protecting groups; retention of stereochemistry
Purification Flash chromatography or preparative HPLC Purity >98%; stereoisomer separation

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis should prioritize stereochemical control, given the compound’s multiple chiral centers. A stepwise approach is recommended:

Hydroxyl Protection : Use tetrahydropyranyl (THP) groups to protect hydroxyl moieties, as demonstrated in cyclopentane-based intermediates .

Cyclization : Employ acidic catalysts (e.g., BF₃·Et₂O) for cyclization steps, which enhance regioselectivity in complex cyclopentane systems .

Reduction : Utilize lithium aluminum hydride (LAH) in THF for selective reduction of esters to alcohols while preserving stereochemistry .

Final Esterification : Methyl ester formation via reaction with methanol under acidic or enzymatic conditions.

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in cyclopentane rings) and NOE experiments .
  • TLC/HPLC : Monitor reaction progress and purity with silica gel TLC (visualized by UV or iodine) or reverse-phase HPLC .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for intermediates with labile protecting groups .

Q. How are protecting groups like tetrahydro-2H-pyran-2-yl utilized in the synthesis?

  • Methodological Answer : The THP group is a robust protecting agent for hydroxyl groups under acidic conditions. For example:
  • Protection : React the hydroxyl moiety with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in dichloromethane .
  • Deprotection : Use aqueous HCl in THF/MeOH to cleave the THP group without affecting ester functionalities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in cyclization steps .
  • Catalyst Tuning : Compare BF₃·Et₂O vs. p-TsOH for acid-catalyzed reactions; BF₃ often improves enantioselectivity in cyclopentane systems .
  • Temperature Control : Lower temperatures (−78°C) reduce side reactions in stereosensitive steps, as seen in propargylation reactions .

Q. How to resolve contradictions between predicted and observed spectral data?

  • Methodological Answer :
  • Crystallography : Obtain single-crystal X-ray structures of intermediates to unambiguously assign stereochemistry .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate configurations .
  • Isotopic Labeling : Use deuterated analogs to isolate signal overlaps in crowded NMR regions .

Q. What computational approaches predict the compound’s stereochemistry and reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclopentane core to identify energetically favorable stereoisomers .
  • Docking Studies : Model interactions with enzymes (e.g., esterases) to predict metabolic stability or regioselective hydrolysis .
  • QM/MM Methods : Combine quantum mechanics (QM) for active-site interactions and molecular mechanics (MM) for bulk solvent effects .

Data Analysis and Experimental Design

Q. How to design experiments to validate the compound’s metabolic stability in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • LogP Determination : Measure partitioning between octanol/water to predict membrane permeability .

Q. What strategies mitigate racemization during multi-step synthesis?

  • Methodological Answer :
  • Low-Temperature Quenching : Rapidly cool reaction mixtures after key steps (e.g., LAH reductions) to prevent epimerization .
  • Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans oxazolidinones) to enforce configuration .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in enantiomeric ratios between batches?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases to quantify enantiomers .
  • Batch Analysis : Correlate reaction parameters (e.g., stirring rate, catalyst aging) with enantiomeric excess (ee) trends .
  • DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., solvent purity, catalyst loading) affecting ee .

Q. How to reconcile conflicting bioactivity data across cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Test a wide concentration range (nM to μM) to account for assay sensitivity thresholds .
  • Cell Line Validation : Use isogenic lines (e.g., HEK293 vs. HepG2) to control for metabolic differences .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate
Reactant of Route 2
Methyl 7-((1R,2S,3R,5S)-5-hydroxy-2-(((2-methoxypropan-2-yl)oxy)methyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

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